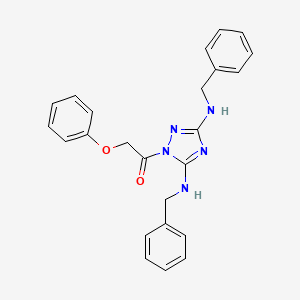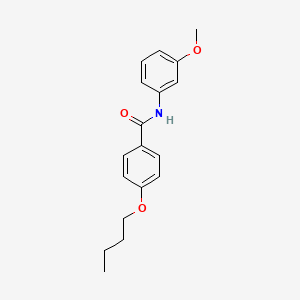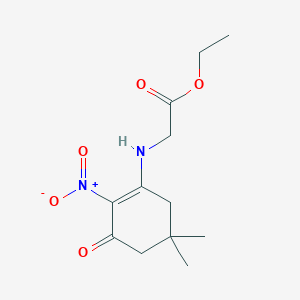
6-methyl-2-(4-phenyl-1-piperazinyl)-4-pyrimidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2-(4-phenyl-1-piperazinyl)-4-pyrimidinecarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has a molecular formula of C19H20N4O2.
Aplicaciones Científicas De Investigación
6-methyl-2-(4-phenyl-1-piperazinyl)-4-pyrimidinecarboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anxiolytic properties. Additionally, it has been shown to have potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 6-methyl-2-(4-phenyl-1-piperazinyl)-4-pyrimidinecarboxylic acid is not fully understood. However, it is believed that the compound acts on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. The compound enhances the binding of GABA to the receptor, leading to an increase in the inhibitory effect of GABA.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, which are responsible for inflammation in the body. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6-methyl-2-(4-phenyl-1-piperazinyl)-4-pyrimidinecarboxylic acid in lab experiments is its high potency and specificity. It has been shown to exhibit a high degree of selectivity towards the GABA-A receptor, which makes it an ideal compound for studying the effects of GABA modulation. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental setups.
Direcciones Futuras
There are several future directions that can be explored with regards to the use of 6-methyl-2-(4-phenyl-1-piperazinyl)-4-pyrimidinecarboxylic acid. One area of research could focus on the development of more efficient synthesis methods for the compound. Additionally, further studies can be conducted to elucidate the mechanism of action of the compound and its potential applications in treating other neurological disorders. Finally, research can be conducted to develop more water-soluble derivatives of the compound, which can help overcome some of the limitations associated with its use in lab experiments.
Conclusion:
In conclusion, this compound is a compound that has shown great potential in scientific research. Its high potency and specificity make it an ideal compound for studying the effects of GABA modulation. Additionally, its potential therapeutic applications in treating neurodegenerative disorders make it a promising compound for future research.
Métodos De Síntesis
The synthesis of 6-methyl-2-(4-phenyl-1-piperazinyl)-4-pyrimidinecarboxylic acid involves the reaction of 2-cyano-4,6-dimethylpyridine with 4-phenylpiperazine in the presence of a base. The resulting intermediate is then subjected to a cyclization reaction with the help of a carboxylic acid. The final product is obtained after purification through recrystallization.
Propiedades
IUPAC Name |
6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-11-14(15(21)22)18-16(17-12)20-9-7-19(8-10-20)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWHXYJUZXYIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

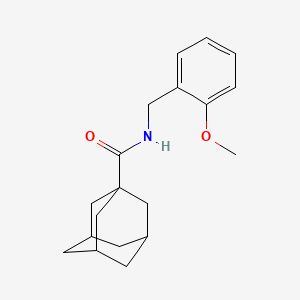
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-5-propyl-3-isoxazolecarboxamide](/img/structure/B4993928.png)
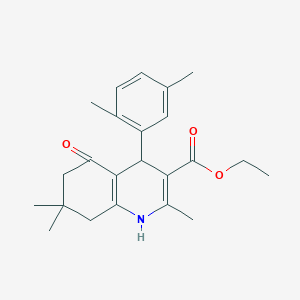

![2-[3-(2-bromo-4-methylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4993936.png)

![5-(4-hydroxy-3-methoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4993950.png)
![7-{(4-tert-butylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4993954.png)
![3-[(4-chlorobenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4993958.png)
